molecular formula C7H14N2O B7836393 4-Amino-1-isopropylpyrrolidin-2-one

4-Amino-1-isopropylpyrrolidin-2-one

Cat. No.: B7836393
M. Wt: 142.20 g/mol
InChI Key: GJVWZPJQVNYMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-isopropylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. It is characterized by its molecular structure, which includes an amino group (-NH2) attached to the fourth carbon of a pyrrolidinone ring, and an isopropyl group (-CH(CH3)2) attached to the first carbon of the same ring. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropylpyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of amino acids such as L-proline in the presence of isopropylamine under acidic conditions. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-isopropylpyrrolidin-2-one has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems and processes, particularly in the context of enzyme inhibition and modulation.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-1-isopropylpyrrolidin-2-one exerts its effects depends on its specific application. In the context of enzyme inhibition, for example, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved can vary widely depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-1-propylpyrrolidin-2-one

  • 4-Amino-1-cyclopropylpyrrolidin-2-one

  • 4-Amino-2,2,6,6-tetramethylpiperidine

  • 1-(3-Aminopropyl)imidazole

  • trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid

Properties

IUPAC Name

4-amino-1-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5(2)9-4-6(8)3-7(9)10/h5-6H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWZPJQVNYMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656120
Record name 4-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-57-4
Record name 4-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.